![molecular formula C11H14FNO4S B2407060 (2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride CAS No. 1169199-21-6](/img/structure/B2407060.png)
(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride
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Overview
Description
“(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride” is a complex organic compound. The “Benzyloxycarbonyl” part suggests the presence of a benzyl group (a benzene ring attached to a carbon) and a carbonyl group (a carbon double-bonded to an oxygen). The “2-methyltaurine” part suggests the presence of a taurine (an amino sulfonic acid) with a methyl group (CH3) attached to the second carbon .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzyl and carbonyl groups .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The presence of the carbonyl group could make it reactive towards nucleophiles, while the benzyl group might participate in aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .Scientific Research Applications
Radiopharmaceutical Development
A novel methodology for the synthesis of [18F]fluoroamines via the ring-opening of N-Cbz-2-methylaziridine with [18F]-labelled fluoride was developed, providing a regioselective approach for the production of radiopharmaceuticals (Vasdev et al., 2009). This technique facilitates the generation of new [18F]-labelled amines, which are crucial for incorporating into radiopharmaceuticals aimed at molecular imaging by positron emission tomography (PET).
Advances in Fluorine Chemistry
The catalytic cross-coupling of aryl fluorides and organozinc reagents demonstrated the effectiveness of nickel catalysis in reactions involving both electron-poor and -rich aryl fluorides with nucleophiles, including aryl-, methyl-, and benzylzinc chlorides (Zhu & Wang, 2014). This broad substrate scope and functional group tolerance highlight the versatility of fluorine in synthetic chemistry, offering new pathways for the development of fluorinated compounds.
Synthesis of Fluorinated Organic Compounds
Research has also focused on the oxidative aliphatic C-H fluorination with fluoride ion catalyzed by a manganese porphyrin, representing a direct protocol for the fluorination of aliphatic C-H bonds (Liu et al., 2012). This method is notable for its ability to selectively fluorinate simple alkanes, terpenoids, and even steroids at previously inaccessible sites, showcasing the growing importance of fluorinated compounds in drug development and other fields.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The benzyloxycarbonyl group is known to be a protecting group used in chemical reactions to obtain chemoselectivity . This suggests that the compound might interact with specific functional groups in biological systems.
Mode of Action
The compound likely interacts with its targets through the benzyloxycarbonyl group, which can be introduced into a molecule by chemical modification of a functional group .
Biochemical Pathways
Fluoride is known to interact with many cations, including hydrogen and a wide variety of metals . This suggests that the compound could potentially affect various biochemical pathways involving these elements.
Result of Action
Fluoride is known to have various effects, including promoting enamel mineralization and reducing gingival inflammation . This suggests that the compound might have similar effects.
Action Environment
The presence of the fluoride ion suggests that the compound’s action might be influenced by factors such as ph and the presence of certain metal ions .
properties
IUPAC Name |
benzyl N-[(2S)-1-fluorosulfonylpropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULYPZWRNSWJFH-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)F)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CS(=O)(=O)F)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride |
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